molecular formula C18H16F3N3O B2563360 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide CAS No. 1788674-28-1

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2563360
CAS No.: 1788674-28-1
M. Wt: 347.341
InChI Key: LDYOTAICOFVYNZ-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolopyridine moiety linked to a trifluoromethyl-substituted benzamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it may bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may also make it suitable for use in various industrial applications, such as catalysis or material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized via a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.

    Alkylation: The pyrrolopyridine core is then alkylated using a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate to introduce the propyl chain.

    Amidation: The final step involves the reaction of the alkylated pyrrolopyridine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group on the benzamide can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolopyridine moiety.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the trifluoromethyl group.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrrolopyridine moiety may bind to certain proteins or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenyl-1H-pyrazol-3-yl)benzamide
  • N-(2-pyridylmethyl)-2-(trifluoromethyl)benzamide
  • N-(3-(1H-indol-3-yl)propyl)-2-(trifluoromethyl)benzamide

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide is unique due to its combination of a pyrrolopyridine core and a trifluoromethyl-substituted benzamide. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds, offering unique opportunities for scientific exploration and application.

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c19-18(20,21)15-7-2-1-6-14(15)17(25)23-10-4-11-24-12-8-13-5-3-9-22-16(13)24/h1-3,5-9,12H,4,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYOTAICOFVYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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